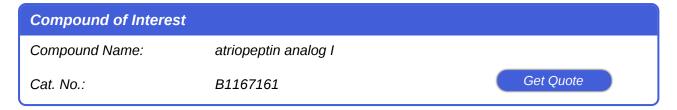


# Commercial Sources for Synthetic **Atriopeptin Analog I** and Related Peptides

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For researchers, scientists, and drug development professionals seeking synthetic atriopeptin analogs for their studies, several commercial suppliers offer a range of related peptides. While the availability of "atriopeptin analog I" may require a specific inquiry, various forms of atrial natriuretic peptides (ANP) and other atriopeptin analogs are readily available. The primary method for producing these peptides is solid-phase peptide synthesis, which allows for high purity and the incorporation of modifications to enhance stability or bioactivity.[1]



Supplier	Product Name	CAS Number	Purity	Available Quantities	Notes
Smolecule	Atriopeptin analog I	117038-68-3	Not specified	Inquiry	Exclusively for research purposes.[1]
Biomatik	Synthetic Human Atrial Natriuretic Peptide (ANP)	Not specified	>90% by SDS-PAGE	50μg, 100μg, 1mg	For Research Use Only.[2]
Cloud-Clone Corp.	Synthetic Atrial Natriuretic Peptide (ANP)	Not specified	>90%	10μg, 50μg, 200μg, 1mg, 5mg	For Research Use Only.[3]
MyBioSource	Atriopeptin II Peptide	Not specified	~95% (Highly Purified by HPLC)	1mg, 5x1mg	For metabolic research studies.[4]
Echelon Biosciences	Atriopeptin III, rat	90052-57-6	Not specified	Not specified	A potent natriuretic/diu retic agent and vasodilator.[5]
United States Biological	Atriopeptin 3 Analog	Not specified	~95% (HPLC)	200μg	For Research Use Only.[6]

# Application Notes and Protocols Application Note 1: In Vitro Inhibition of Human Red Blood Cell Ca2+-ATPase Activity

Introduction:



Atriopeptin I has been shown to inhibit the activity of Ca2+-ATPase in human red blood cell membranes in a concentration-dependent manner. This assay can be used to investigate the structure-activity relationship of atriopeptin analogs and their effects on calcium signaling pathways. The inhibitory action on the Ca2+-ATPase, a calcium pump-associated enzyme, may be relevant to the physiological effects of atriopeptins in tissues such as the kidney.[7][8]

#### Quantitative Data:

Atriopeptin I Concentration (M)	% Inhibition of Ca2+-ATPase Activity	
10-8	Progressive Inhibition	
10 <sup>-7</sup>	Progressive Inhibition	
10 <sup>-6</sup>	Up to 20%	

Data is based on studies of atriopeptin I (residues 127-147 of rat prepro-ANF sequence) on human red blood cell membrane Ca2+-ATPase.[7][8]

Experimental Protocol: Ca2+-ATPase Inhibition Assay

- Preparation of Human Red Blood Cell Membranes:
  - Obtain fresh human blood in heparinized tubes.
  - Centrifuge at 1,000 x g for 10 minutes to pellet the red blood cells (RBCs).
  - Wash the RBC pellet three times with isotonic saline solution (0.9% NaCl).
  - Lyse the RBCs by adding a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4).
  - Centrifuge at 20,000 x g for 20 minutes to pellet the RBC membranes (ghosts).
  - Wash the membranes repeatedly with the hypotonic buffer until they are white.
  - Resuspend the membranes in a suitable buffer for the assay.
- Ca2+-ATPase Activity Assay:



- The assay mixture should contain:
  - RBC membranes (approximately 100 μg of protein).
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - CaCl₂ (to achieve a desired free Ca²+ concentration, typically in the micromolar range).
  - ATP (the substrate, typically 1-3 mM).
  - Atriopeptin I at various concentrations (e.g., 10<sup>-8</sup> M to 10<sup>-6</sup> M).
- Pre-incubate the membranes with Atriopeptin I for a defined period (e.g., 10 minutes) at 37°C.
- Initiate the reaction by adding ATP.
- Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding a solution like trichloroacetic acid (TCA).
- Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).
- Calculate the specific activity of Ca<sup>2+</sup>-ATPase (e.g., in nmol Pi/mg protein/min) and determine the percentage of inhibition by Atriopeptin I compared to a control without the peptide.

Experimental Workflow for Ca2+-ATPase Inhibition Assay

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